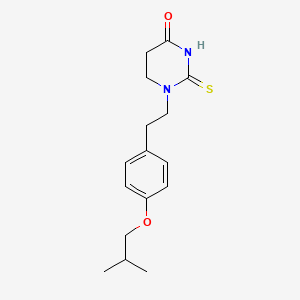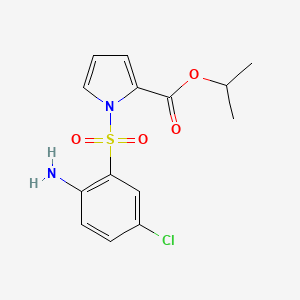
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a sulfonamide group attached to an amino-chlorophenyl moiety The esterification with 1-methylethyl adds to its structural complexity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino-chlorophenyl compound with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with 1-methylethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the carboxylic acid group.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or other derivatives.
Substitution: The amino-chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, antibacterial, or anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Industrial Applications: It is used in the development of new materials, such as advanced polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and signaling pathways.
Cellular Uptake: The ester group facilitates cellular uptake by increasing the compound’s lipophilicity, allowing it to cross cell membranes more easily.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, 1-methylethyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-bromophenyl)sulfonyl)-, 1-methylethyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-fluorophenyl)sulfonyl)-, 1-methylethyl ester
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
173908-37-7 |
|---|---|
分子式 |
C14H15ClN2O4S |
分子量 |
342.8 g/mol |
IUPAC 名称 |
propan-2-yl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9(2)21-14(18)12-4-3-7-17(12)22(19,20)13-8-10(15)5-6-11(13)16/h3-9H,16H2,1-2H3 |
InChI 键 |
XYFHUOSUAQXPEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


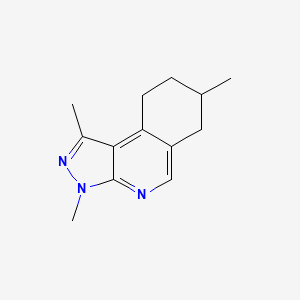
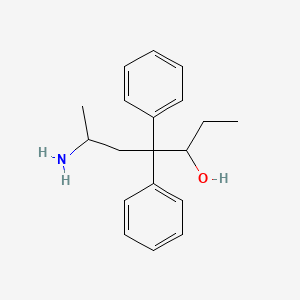

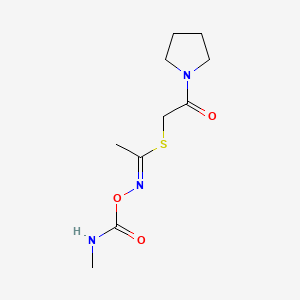



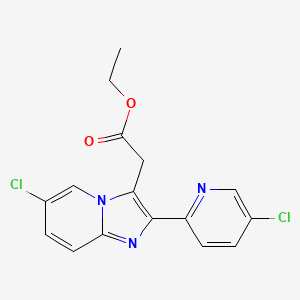
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)


![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

